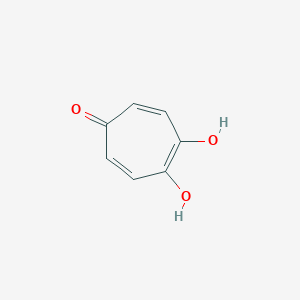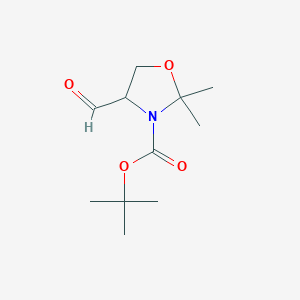
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromid
Übersicht
Beschreibung
1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a useful research compound. Its molecular formula is C16H18BrNO4 and its molecular weight is 368.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie
Diese Verbindung hat sich im Bereich der Neuropharmakologie als vielversprechend erwiesen. Sie kann mit Neurotransmittersystemen interagieren und möglicherweise Prozesse beeinflussen, die mit Stimmung, Kognition und Neuroprotektion zusammenhängen. Ihre strukturelle Ähnlichkeit mit natürlichen Neurotransmittern lässt vermuten, dass sie als Leitverbindung für die Entwicklung neuer Behandlungen für neurologische Erkrankungen dienen könnte .
Molekulare Neurowissenschaften
In der molekularen Neurowissenschaft könnte die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, genutzt werden, um die Gehirnfunktion und -pathologie zu untersuchen. Sie könnte als Tracer oder Kontrastmittel in bildgebenden Verfahren eingesetzt werden, um interessierende Bereiche im Gehirn zu visualisieren, was bei der Diagnose von Erkrankungen wie Alzheimer-Krankheit hilft .
Biochemische Forschung
Biochemisch gesehen könnte dieses Molekül wichtig sein, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die Monoaminoxidase (MAO) oder Catechol-O-Methyltransferase (COMT) betreffen, die für den Metabolismus von Dopamin und anderen Catecholaminen entscheidend sind .
Medizinische Chemie
In der medizinischen Chemie bietet die Struktur der Verbindung ein Gerüst, das modifiziert werden kann, um ihre pharmakologischen Eigenschaften zu verbessern. Sie könnte zur Synthese neuer Verbindungen mit verbesserter Bioverfügbarkeit, Wirksamkeit und Sicherheitsprofilen für den klinischen Einsatz führen .
Pharmakodynamik
Die Verbindung könnte verwendet werden, um pharmakodynamische Prozesse zu untersuchen, indem ihre Auswirkungen auf verschiedene Rezeptoren und Ionenkanäle beobachtet werden. Dies könnte Einblicke in die Wirkmechanismen neuer Medikamente liefern und bei der Entwicklung gezielter Therapien helfen .
Toxikologie
Schließlich könnte die Verbindung in der Toxikologie verwendet werden, um die toxischen Wirkungen von Isochinolinderivaten auf biologische Systeme zu untersuchen. Das Verständnis ihrer Toxikokinetik und Toxikodynamik könnte entscheidend sein, um die Sicherheit verwandter Verbindungen beim Menschen zu beurteilen .
Wirkmechanismus
Target of Action
It is structurally similar to 3,4-dihydroxybenzylamine , which is often used as an internal standard in catecholamine determinations . Catecholamines are neurotransmitters that play significant roles in the body’s response to stress and exercise, among other functions.
Mode of Action
Given its structural similarity to 3,4-dihydroxybenzylamine , it may interact with the same receptors and enzymes involved in catecholamine metabolism
Biochemical Pathways
Given its structural similarity to 3,4-dihydroxybenzylamine , it may be involved in the same biochemical pathways as catecholamines, which include the synthesis, storage, release, and degradation of these neurotransmitters.
Pharmacokinetics
Given its structural similarity to 3,4-dihydroxybenzylamine , it may have similar pharmacokinetic properties These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion in the urine
Result of Action
Given its structural similarity to 3,4-dihydroxybenzylamine , it may have similar effects. For example, it may influence the function of neurons that use catecholamines as neurotransmitters, potentially affecting mood, stress responses, and other physiological processes.
Eigenschaften
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADYLVPNMRUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16659-88-4, 4747-99-3 | |
| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropapaveroline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016659884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropapaveroline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)








